3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Boronic acid esters are generally known to be used in the suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its role as a reagent in organic synthesis. It participates in the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reactions . The fluorine atom in the compound can also be involved in various interactions with its targets, but the specifics depend on the context of the reaction.
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of carbon-carbon bonds, specifically in the Suzuki-Miyaura cross-coupling reactions . The downstream effects of these reactions can vary widely, depending on the other reactants and conditions involved.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For example, the Suzuki-Miyaura reactions typically require a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or cesium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The reaction mixture is typically purified by column chromatography or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF or DMF).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.
Oxidation: Boronic acid derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a fluorine atom and a boronic ester group on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications. The fluorine atom can participate in electrophilic aromatic substitution reactions, while the boronic ester group facilitates cross-coupling reactions, providing a versatile platform for the synthesis of diverse organic compounds.
Properties
IUPAC Name |
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-8(13)6-5-7-14-9/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVXCKXEBKQHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590523 | |
Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-68-0 | |
Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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